3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8985928
InChI: InChI=1S/C14H16N4O2/c1-10-12(14(20)18-16-10)7-8-13(19)17-15-9-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3,(H,17,19)(H,18,20)/b15-9+
SMILES: CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=CC=C2
Molecular Formula: C14H16N4O2
Molecular Weight: 272.30 g/mol

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

CAS No.:

Cat. No.: VC8985928

Molecular Formula: C14H16N4O2

Molecular Weight: 272.30 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide -

Specification

Molecular Formula C14H16N4O2
Molecular Weight 272.30 g/mol
IUPAC Name N-[(E)-benzylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide
Standard InChI InChI=1S/C14H16N4O2/c1-10-12(14(20)18-16-10)7-8-13(19)17-15-9-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3,(H,17,19)(H,18,20)/b15-9+
Standard InChI Key JRHWQKNPUJYUIA-OQLLNIDSSA-N
Isomeric SMILES CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=CC=C2
SMILES CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=CC=C2
Canonical SMILES CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=CC=C2

Introduction

The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide is a pyrazolone derivative with significant interest in pharmaceutical and chemical research. It belongs to the class of Schiff bases, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a comprehensive exploration of its structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazolone Core:

    • Reacting ethyl acetoacetate with hydrazine hydrate yields the pyrazolone intermediate.

  • Hydrazide Functionalization:

    • The pyrazolone is treated with propionyl hydrazide to introduce the propanehydrazide group.

  • Schiff Base Formation:

    • The final step involves condensation of the hydrazide derivative with benzaldehyde under acidic or neutral conditions to form the Schiff base.

This process is efficient and yields a stable product suitable for further analysis or application.

Biological Activities

Schiff bases derived from pyrazolones, including this compound, are widely studied for their pharmacological potential:

  • Antimicrobial Activity:

    • The compound exhibits activity against bacterial and fungal strains due to its ability to chelate metal ions essential for microbial growth.

  • Anti-inflammatory Properties:

    • Pyrazolone derivatives are known inhibitors of cyclooxygenase enzymes (COX), reducing inflammation.

  • Antioxidant Potential:

    • The conjugated system within the molecule enables scavenging of free radicals, contributing to its antioxidant properties.

  • Anticancer Activity:

    • Schiff bases can induce apoptosis in cancer cells by interacting with DNA or inhibiting key enzymes.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and carbon (13^13C) NMR confirm the structure by identifying characteristic chemical shifts for the pyrazolone and Schiff base functional groups.

  • Infrared Spectroscopy (IR):

    • Key bands include:

      • ν\nu(C=O) at ~1700 cm1^{-1}

      • ν\nu(C=N) at ~1600 cm1^{-1}

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks consistent with its molecular weight (272.30 g/mol).

  • X-ray Crystallography:

    • Confirms molecular geometry and E-isomer configuration at the imine bond.

Applications in Research and Industry

The compound’s unique structure makes it valuable in several fields:

  • Pharmaceutical Development:

    • As a lead compound for developing anti-inflammatory or antimicrobial drugs.

  • Coordination Chemistry:

    • Its Schiff base moiety allows it to act as a ligand for metal complexes with potential catalytic or therapeutic applications.

  • Material Science:

    • Pyrazolone derivatives are explored for their optical properties in dye synthesis or as sensors.

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